
tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
描述
Tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate is an intriguing compound with a multi-ring structure that incorporates a piperazine moiety linked to a triazole ring and a chloroacetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: : Starting with a methyl-substituted hydrazine and reacting it with appropriate acylating agents to form the triazole core.
Attachment of the Chloroacetamido Group: : Chlorination reactions to introduce the chloroacetamido group, usually involving chloroacetyl chloride in the presence of a base.
Linking to Piperazine: : Coupling the triazole derivative with piperazine under controlled conditions to form the desired compound.
tert-Butyl Protection: : Final introduction of the tert-butyl group to protect the carboxylate functionality.
Industrial Production Methods
In industrial settings, these reactions are optimized for scale using automated systems for precise control over temperature, pressure, and reagent addition. Batch processing or continuous flow synthesis are commonly employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the triazole ring and reduction at the chloroacetamido group under specific conditions.
Substitution: : Nucleophilic substitution reactions can target the chloroacetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The reactions typically yield modified triazoles, piperazine derivatives, or new amides, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
The compound serves as a precursor or intermediate in the synthesis of more complex molecules. It is utilized in designing new polymers or drug candidates.
Biology
It plays a role in biochemical studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine
In medicinal chemistry, it is explored for its potential as an antibacterial or antifungal agent due to its unique structural motifs.
Industry
In the industrial sector, the compound finds applications in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate exerts its effects generally involves:
Molecular Targets: : Interaction with microbial enzymes or cellular receptors.
Pathways Involved: : Disruption of vital biochemical pathways in target organisms, leading to inhibitory effects.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-(2-bromoacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
tert-Butyl 4-(5-(2-chloroacetamido)-1,2,4-triazol-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate apart from these similar compounds is the presence of both the methyl and tert-butyl protecting groups, combined with the chloroacetamido functionality. This unique combination enhances its stability and specificity in reactions and applications, making it a valuable compound for both research and industrial purposes.
And there we have it. Fascinating stuff, right? How this compound shapes up against its peers is pretty impressive. What do you think?
属性
IUPAC Name |
tert-butyl 4-[5-[(2-chloroacetyl)amino]-1-methyl-1,2,4-triazol-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN6O3/c1-14(2,3)24-13(23)21-7-5-20(6-8-21)12-17-11(19(4)18-12)16-10(22)9-15/h5-9H2,1-4H3,(H,16,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWCTVIDSNFNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN(C(=N2)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106777 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(2-chloroacetyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404364-97-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(2-chloroacetyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404364-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[(2-chloroacetyl)amino]-1-methyl-1H-1,2,4-triazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


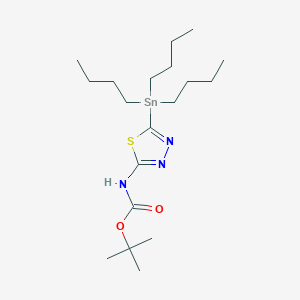
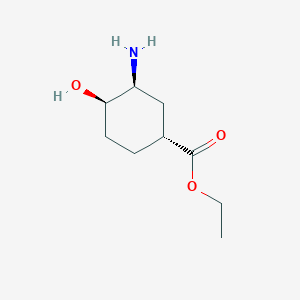
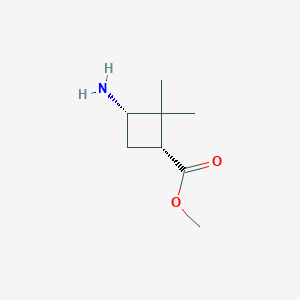
![[3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1652137.png)


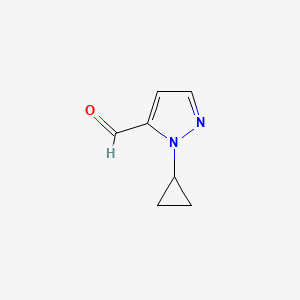
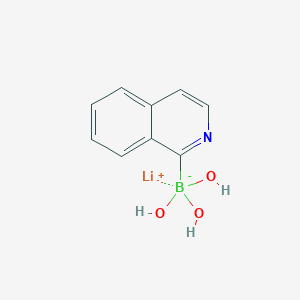


![tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1652147.png)

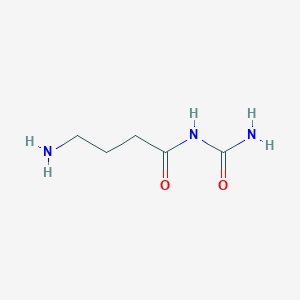
![(1R,7S)-3-[(3,4-Dimethylphenyl)methyl]-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B1652153.png)
